molecular formula C20H20N4O2 B11105264 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide

Cat. No.: B11105264
M. Wt: 348.4 g/mol
InChI Key: HHVFGFJSGQDSJA-LPYMAVHISA-N
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Description

3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a substituted propanamide. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with substituted propanoic acid derivatives. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, reduced hydrazine compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it selectively binds to the COX-2 enzyme, inhibiting its activity and reducing inflammation . The indole moiety plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 while providing gastric sparing effects makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methylphenyl)butanediamide

InChI

InChI=1S/C20H20N4O2/c1-14-5-4-6-16(11-14)23-19(25)9-10-20(26)24-22-13-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-13,21H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

HHVFGFJSGQDSJA-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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